4-氨基-3-甲基苯基硫氰酸酯

描述

Synthesis Analysis

The synthesis of thiocyanate derivatives is a topic of interest in several papers. For instance, the synthesis of thiochromans from aminocyclopropanes and thiophenols through a [3+3] annulation reaction is reported, which proceeds under mild conditions and with good functional group tolerance . Another study describes the synthesis of a series of 2-amino-3-(4-chlorobenzoyl)thiophene derivatives with modifications at the thiophene C-5 position, which significantly affect their biological activity . These methods could potentially be adapted for the synthesis of "4-Amino-3-methylphenyl thiocyanate."

Molecular Structure Analysis

The molecular structure of thiocyanate derivatives is crucial for understanding their reactivity and interaction with biological targets. The crystal structure of a related compound, 4-amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)one monohydrate, shows that the molecule is not planar and features intermolecular hydrogen bonds . Similarly, the structure of 4-(1-phenyl-1-methylcyclobutyl-3-yl)-2-aminothiazole has been determined, providing insights into the bond distances within the thiazole ring . These structural details are important for understanding the behavior of "4-Amino-3-methylphenyl thiocyanate."

Chemical Reactions Analysis

The reactivity of thiocyanate derivatives with various isothiocyanates has been explored, leading to the synthesis of new N,N'-disubstituted thioureas . The reactions of 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidine-2(1H)-thione with different isothiocyanates under various conditions are discussed, which could be relevant for the chemical reactions involving "4-Amino-3-methylphenyl thiocyanate" .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiocyanate derivatives are influenced by their molecular structure. For example, the crystal structure of 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea reveals an anti-disposition of the thioamide-N-H atoms and the formation of centrosymmetric eight-membered synthons . The synthesis, characterization, and quantum chemical calculations of 3-p-methylphenyl-4-amino-1, 2, 4-triazole-5-thione provide valuable information on vibrational frequencies and thermodynamic properties . These studies contribute to a deeper understanding of the properties that "4-Amino-3-methylphenyl thiocyanate" may exhibit.

科学研究应用

合成和抗菌活性

4-氨基-3-甲基苯基硫氰酸酯已在各种合成过程中得到探索。例如,其衍生物,甲基-7-氨基-4-氧代-5-苯基-2-硫代-2,3,4,5-四氢-1H-吡喃[2,3-d]嘧啶-6-羧酸酯,是使用微波辅助、无催化剂的绿色合成方法合成的。这个过程展示了高产率、短反应时间和环境友好等优势。合成的化合物对各种细菌和真菌菌株,如金黄色葡萄球菌和大肠杆菌,表现出显著的体外抗菌和抗真菌活性(Bhat, Shalla, & Dongre, 2015)。

抗真菌性能

研究表明,4-氨基-3-甲基苯基硫氰酸酯的衍生物具有显著的抗真菌性能。例如,3-甲基-5-氨基异噁唑-4-硫氰酸酯在各种酵母菌中表现出显著的生长抑制作用,包括白念珠菌和酿酒酵母。值得注意的是,这种化合物导致了红色酵母菌的形态学变化,将其从酵母形态转变为菌丝形态,这是真菌生物学中的重要观察(Mares, Romagnoli, Donini, & Bruni, 1996)。

化工行业应用

在化工行业中,类似4-甲基苯基异氰酸酯的芳基异氰酸酯扮演着重要的中间体角色。它们在合成蛋白质加合物方面尤为重要,这对于理解和监测异氰酸酯暴露引起的过敏反应和哮喘等疾病非常有用(Sabbioni et al., 1997)。

催化和有机合成

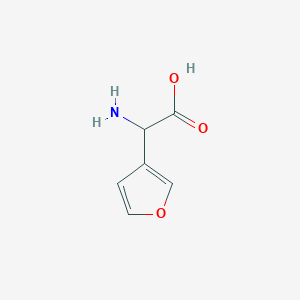

在有机合成领域,使用4-氨基-3-甲基苯基硫氰酸酯的衍生物对某些化合物进行硫氰化反应已经得到探索。例如,报道了钯催化的2-氨基呋喃的位选择性sp3 C-H键硫氰化反应。这种方法代表了合成烷基硫氰酸酯的一种新策略,突显了硫氰酸酯衍生物在有机合成中的多功能性和效率(Chen et al., 2017)。

皮肤科中的抗菌活性

在皮肤科中,如3-甲基-5-氨基异噁唑-4-硫氰酸酯等4-氨基-3-甲基苯基硫氰酸酯的衍生物已经展示出有希望的抗菌活性。这种化合物显示出对皮肤癣菌的体外生长强烈抑制作用,这对于开发新的抗真菌疗法非常重要(Mares et al., 2002)。

遗传毒性和致癌评估

已经使用各种体外和体内方法评估了与4-氨基-3-甲基苯基硫氰酸酯密切相关的噻吩衍生物的遗传毒性和致癌潜力。这项研究对于理解这些化学品的安全性和环境影响至关重要,特别是在制药和农药产品中(Lepailleur et al., 2014)。

属性

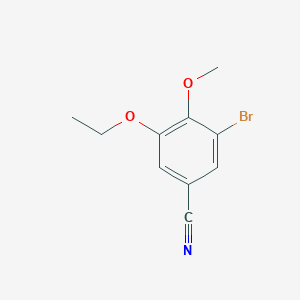

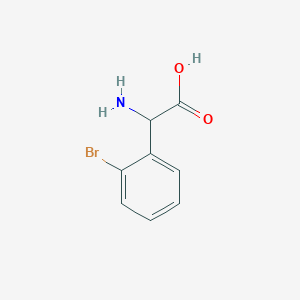

IUPAC Name |

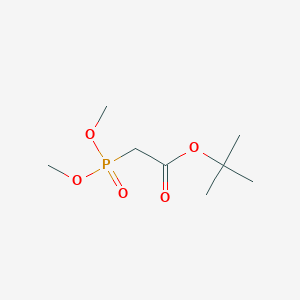

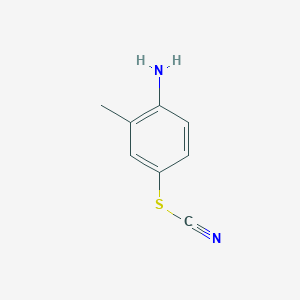

(4-amino-3-methylphenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-6-4-7(11-5-9)2-3-8(6)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBONENBHJLSHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405175 | |

| Record name | 4-amino-3-methylphenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-methylphenyl thiocyanate | |

CAS RN |

33192-10-8 | |

| Record name | 4-amino-3-methylphenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。